molecular formula C19H14BrN3O2S2 B2623392 5-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895413-13-5

5-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2623392
CAS No.: 895413-13-5
M. Wt: 460.36
InChI Key: LBFQYYXECWYNTQ-UHFFFAOYSA-N
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Description

5-Bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide backbone with a bromine substituent at the 5-position. The amide nitrogen is substituted with two distinct groups: a 5-methoxybenzothiazole moiety and a pyridin-3-ylmethyl group.

Properties

IUPAC Name

5-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2S2/c1-25-13-4-5-15-14(9-13)22-19(27-15)23(11-12-3-2-8-21-10-12)18(24)16-6-7-17(20)26-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFQYYXECWYNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiophene and benzothiazole rings, followed by the introduction of functional groups like bromine and methoxy. The final step involves the coupling of these intermediates under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced products.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

5-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Insights :

  • Compared to pyrazole or pyridine-substituted analogues (e.g., ), the benzothiazole moiety may improve binding to sulfur-containing enzyme pockets.

Biological Activity

The compound 5-bromo-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic derivative belonging to the class of benzothiazole compounds. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available literature, focusing on its potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C12H10BrN3O2SC_{12}H_{10}BrN_3O_2S, and its structure includes:

  • A bromine atom at the 5-position of the benzothiazole ring.
  • A methoxy group at the 5-position of the benzothiazole.
  • A pyridine moiety linked via a methyl group.
  • A thiophene carboxamide functional group.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with benzothiazole derivatives, including:

  • Anticancer Activity
    • The compound has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 2.2 to 4.4 µM against human cancer cell lines such as HCT116 and MCF-7, indicating significant anticancer potential .
  • Antimicrobial Properties
    • Compounds in the same family as this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with hydroxyl and methoxy substitutions have shown minimum inhibitory concentrations (MIC) as low as 8 µM against Enterococcus faecalis .
  • Analgesic Effects
    • Some related benzothiazole derivatives have exhibited promising analgesic activity in animal models, suggesting that this compound could also possess pain-relieving properties .
  • Antitubercular Activity
    • Benzothiazole compounds have been investigated for their potential against Mycobacterium tuberculosis. Some derivatives showed IC50 values between 1.35 to 2.18 µM, indicating strong anti-tubercular activity .

Case Study 1: Anticancer Evaluation

A study involving a series of benzothiazole derivatives assessed their antiproliferative activity against various cancer cell lines. The results indicated that compounds similar to our target compound displayed significant cytotoxicity with IC50 values in the low micromolar range. Notably, one derivative exhibited an IC50 of 3.7 µM against MCF-7 cells, underscoring the potential of benzothiazoles in cancer therapy .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, a related compound was tested against common pathogens. The results revealed that certain derivatives had potent antibacterial effects, with MIC values demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .

Data Tables

Biological ActivityCompound StructureIC50/MIC Values
AnticancerBenzothiazole Derivative2.2–4.4 µM (various cell lines)
AntimicrobialHydroxy-Methoxy Substituted BenzothiazoleMIC = 8 µM (E. faecalis)
AnalgesicBenzothiazole DerivativeVaries by study
AntitubercularBenzothiazole DerivativeIC50 = 1.35–2.18 µM

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can regioselectivity be controlled?

  • Methodology : The synthesis involves multi-step coupling reactions. The bromo-substituted thiophene core requires careful functionalization to avoid side reactions. For example, the carboxamide group is introduced via coupling of thiophene-2-carboxylic acid derivatives with amines (e.g., 5-methoxybenzothiazol-2-amine and pyridin-3-ylmethylamine). Regioselectivity in benzothiazole substitution can be achieved using directing groups or protective strategies. Lawesson’s reagent may assist in thionation steps (common in heterocycle synthesis) .
  • Characterization : Confirm regiochemistry via 1H^1H-NMR (e.g., coupling constants for aromatic protons) and X-ray crystallography (using SHELXL for refinement) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV detection at 254 nm).
  • Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR data with computed values (e.g., using ACD/Labs or ChemDraw). IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) .

Q. What are the primary applications of this compound in academic research?

  • Biological Studies : Its benzothiazole and pyridine moieties suggest potential kinase inhibition or antimicrobial activity. Test in enzyme assays (e.g., kinase profiling) or bacterial growth inhibition studies (MIC determination) .
  • Material Science : The thiophene-carboxamide scaffold may serve as a building block for organic semiconductors or metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Case Example : If one study reports IC50_{50} = 1.2 µM (kinase inhibition) and another shows no activity, consider:

  • Assay Conditions : Variations in buffer pH, ATP concentration, or temperature.
  • Compound Stability : Degradation in DMSO stock solutions (validate via HPLC).
  • Structural Confirmation : Re-examine stereochemistry or tautomeric forms via X-ray crystallography .
    • Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and use orthogonal assays (e.g., SPR vs. fluorescence polarization).

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

  • Process Chemistry :

  • Catalysis : Use Pd-catalyzed Buchwald-Hartwig coupling for aryl-amine bonds.
  • Solvent Optimization : Switch from DMF to DMAc for better solubility and lower toxicity.
  • Workflow : Employ flow chemistry for controlled reaction kinetics (e.g., Omura-Sharma-Swern oxidation) .
    • Impurity Profiling : Identify byproducts (e.g., de-brominated analogs) via LC-MS and adjust stoichiometry of bromine sources .

Q. How do substituents (e.g., bromo, methoxy) impact electronic properties and binding affinity?

  • Computational Analysis :

  • DFT Calculations : Calculate electrostatic potential maps (Gaussian 09) to predict nucleophilic/electrophilic sites.
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
    • Experimental Validation : Synthesize analogs (e.g., 5-iodo or 5-methyl derivatives) and compare IC50_{50} values .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions?

  • Root Cause :

  • Crystal Packing Effects : Intermolecular H-bonds (e.g., N–H···N) may distort bond angles .
  • Tautomerism : Thiophene-carboxamide tautomers (e.g., enol vs. keto forms) not accounted for in simulations.
    • Resolution : Refine computational models using experimental XRD parameters (e.g., SHELXL refinement) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueExpected Signal/ValueReference Compound
1H^1H-NMRδ 8.2–8.4 ppm (pyridine-H)Nitazoxanide derivatives
13C^{13}C-NMRδ 160–165 ppm (C=O)Thiophene carboxamides
HRMS (ESI+)[M+H]+^+ = 462.02 (calc.)Analog in

Table 2 : Optimization of Coupling Reactions

ConditionYield (%)Purity (%)Key Parameter Adjusted
Pd(OAc)2_2, XPhos7898Ligand selection
DMF → DMAc8599Solvent polarity
80°C → 100°C6590Temperature control

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